molecular formula C9H5N3O3 B14507362 5,7-Dinitrosoquinolin-8-ol CAS No. 64374-38-5

5,7-Dinitrosoquinolin-8-ol

Cat. No.: B14507362
CAS No.: 64374-38-5
M. Wt: 203.15 g/mol
InChI Key: CWBQMQCJWMGDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dinitrosoquinolin-8-ol is a chemical compound with the molecular formula C9H5N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of nitroso groups at the 5 and 7 positions and a hydroxyl group at the 8 position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitrosoquinolin-8-ol typically involves the nitration of quinolin-8-ol followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate quinolin-8-ol, producing 5,7-dinitroquinolin-8-ol. This intermediate is then reduced using hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitrosoquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 5,7-Dinitrosoquinolin-8-ol is not well understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of nitroso groups, which impart distinct chemical reactivity compared to other quinoline derivatives. This makes it a valuable compound for various chemical and biological studies.

Properties

CAS No.

64374-38-5

Molecular Formula

C9H5N3O3

Molecular Weight

203.15 g/mol

IUPAC Name

5,7-dinitrosoquinolin-8-ol

InChI

InChI=1S/C9H5N3O3/c13-9-7(12-15)4-6(11-14)5-2-1-3-10-8(5)9/h1-4,13H

InChI Key

CWBQMQCJWMGDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=O)N=O)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.